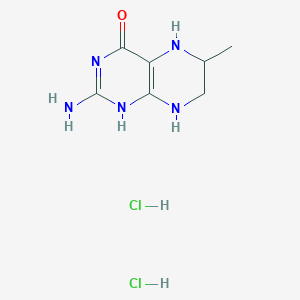

6-Methyltetrahydropterin dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O.2ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQLORLCFAZASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585225 | |

| Record name | 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69113-63-9 | |

| Record name | 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methyltetrahydropterin Dihydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyltetrahydropterin dihydrochloride (B599025), a vital synthetic cofactor in neuroscience and enzymatic research. This document details its chemical and physical properties, provides methodologies for its use in key experiments, outlines a representative synthesis protocol, and describes its role in significant biological pathways.

Core Properties and Specifications

6-Methyltetrahydropterin dihydrochloride, also known as (±)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride or 6-MPH4, is a synthetic analog of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases.[1] It is widely utilized as a biochemical reagent, particularly in assays for tyrosine hydroxylase activity.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₅O·2HCl | [1] |

| Molecular Weight | 254.12 g/mol | [1] |

| CAS Number | 69113-63-9 | [1] |

| Appearance | White to off-white solid | |

| Solubility | ≥ 50 mg/mL in Water and DMSO | |

| Storage Temperature | -20°C |

Handling and Storage

Proper handling and storage are crucial to maintain the stability and activity of this compound.

-

Storage: Store in a tightly sealed container at -20°C, protected from moisture. For long-term storage of stock solutions, -80°C for up to 6 months is recommended.[2]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

-

Solution Preparation: For aqueous stock solutions, it is recommended to filter and sterilize through a 0.22 µm filter before use.[2] Due to its hygroscopic nature, use freshly opened solvents for preparing solutions.

Role in Biological Pathways

6-Methyltetrahydropterin serves as a cofactor for enzymes involved in critical biological processes, most notably in the synthesis of neurotransmitters and nitric oxide.

Tyrosine Hydroxylase and Catecholamine Synthesis

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. This enzyme requires a tetrahydropterin (B86495) cofactor, such as 6-Methyltetrahydropterin, for its catalytic activity. The pterin (B48896) cofactor facilitates the hydroxylation of L-tyrosine to L-DOPA.

Nitric Oxide Synthase and Nitric Oxide Production

Nitric oxide synthase (NOS) enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems. All NOS isoforms require a tetrahydropterin cofactor for their activity. In the absence of this cofactor, NOS can become "uncoupled," leading to the production of superoxide (B77818) instead of NO. 6-Methyltetrahydropterin can substitute for the natural cofactor, tetrahydrobiopterin, in this process.

Experimental Protocols

This compound is a key reagent in various enzymatic assays. Below are detailed protocols for its application.

Tyrosine Hydroxylase Activity Assay (HPLC-Based)

This protocol is adapted from methodologies utilizing HPLC with electrochemical detection for the quantification of L-DOPA produced by tyrosine hydroxylase.

Materials:

-

This compound

-

L-Tyrosine

-

Catalase

-

Iron(II) sulfate (B86663) (FeSO₄)

-

HEPES buffer (pH 7.0)

-

Perchloric acid (0.1 M)

-

Enzyme preparation (e.g., tissue homogenate or purified tyrosine hydroxylase)

-

HPLC system with an electrochemical detector

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM HEPES buffer (pH 7.0)

-

1 mM L-Tyrosine

-

1 mM this compound

-

1000 units/mL Catalase

-

100 µM FeSO₄

-

-

Enzyme Addition: Add the enzyme preparation to the reaction mixture to a final volume of 100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of 0.1 M perchloric acid.

-

Sample Preparation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

HPLC Analysis: Filter the supernatant and inject a suitable volume into the HPLC system for the quantification of L-DOPA.

Real-Time Colorimetric Tyrosine Hydroxylase Activity Assay

This protocol provides a high-throughput method for measuring tyrosine hydroxylase activity in a 96-well plate format.

Materials:

-

This compound

-

L-Tyrosine

-

Iron(II) sulfate (FeSO₄)

-

HEPES buffer (pH 7.0)

-

Sodium periodate (B1199274) (NaIO₄)

-

Enzyme preparation (recombinant human tyrosine hydroxylase)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 475 nm

Procedure:

-

Prepare Mixture A: On ice, pre-mix the tyrosine hydroxylase enzyme, 0.25 mM this compound, and 2.5 µM FeSO₄. Incubate for 5-10 minutes to allow for binding.

-

Prepare Mixture B: Prepare a solution containing 10 mM HEPES, 50 µM L-Tyrosine, and 100 µM sodium periodate.

-

Assay Initiation: In a 96-well plate, combine Mixture A and Mixture B in a 1:1 ratio.

-

Real-Time Monitoring: Immediately place the plate in a plate reader and monitor the increase in absorbance at 475 nm over 30 minutes. The absorbance change corresponds to the formation of dopachrome (B613829) from the oxidation of L-DOPA.

Representative Synthesis Protocol

The following is a representative, multi-step synthesis protocol for this compound, based on established pteridine (B1203161) chemistry.

Step 1: Synthesis of 6-Methyl-7,8-dihydropterin

-

Dissolve 2,5,6-Triamino-4(3H)-pyrimidinone sulfate in water.

-

Adjust the pH to approximately 4.0 with a suitable base (e.g., sodium acetate).

-

Add an aqueous solution of methylglyoxal dropwise to the pyrimidine (B1678525) solution with stirring at room temperature.

-

Allow the reaction to proceed for several hours until the formation of a yellow precipitate is complete.

-

Collect the precipitate by filtration, wash with water and ethanol (B145695), and dry under vacuum to yield 6-Methyl-7,8-dihydropterin.

Step 2: Reduction to 6-Methyltetrahydropterin

-

Suspend 6-Methyl-7,8-dihydropterin in glacial acetic acid.

-

Add a catalytic amount of platinum(IV) oxide (PtO₂).

-

Hydrogenate the suspension under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at room temperature and elevated pressure until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude 6-Methyltetrahydropterin.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the crude 6-Methyltetrahydropterin in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution or add a saturated solution of HCl in ethanol until precipitation is complete.

-

Collect the white precipitate of this compound by filtration.

-

Wash the product with cold anhydrous ethanol and dry under vacuum.

Quantitative Data

The following table summarizes kinetic data for the interaction of 6-Methyltetrahydropterin with human tyrosine hydroxylase isoform 1 (hTH1).

| Parameter | Value | Conditions | Reference |

| Km | 62.7 ± 5.7 µM | With hTH1 | |

| Hill Coefficient (h) | 0.9 ± 0.1 | With hTH1 |

The oxidation of 6-Methyltetrahydropterin by tyrosine hydroxylase has also been characterized.

| Reaction | Rate Constant | Conditions |

| Consumption of 6-Methyltetrahydropterin | 0.070 ± 0.01 s⁻¹ | 37 µM 6-MPH₄, with tyrosine hydroxylase |

| Formation of quinonoid 6-methyldihydropterin | 0.064 ± 0.008 s⁻¹ | 37 µM 6-MPH₄, with tyrosine hydroxylase |

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling this or any chemical reagent.

References

6-Methyltetrahydropterin dihydrochloride CAS number

An In-Depth Technical Guide to 6-Methyltetrahydropterin Dihydrochloride (B599025)

CAS Number: 69113-63-9

This technical guide provides a comprehensive overview of 6-Methyltetrahydropterin dihydrochloride, a synthetic analog of tetrahydrobiopterin (B1682763) (BH4), for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and biological significance, with a focus on its role as an enzymatic cofactor.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] It is the dihydrochloride salt of 6-Methyltetrahydropterin, enhancing its stability and solubility in aqueous solutions. As a synthetic analog of tetrahydrobiopterin (BH4), it serves as a crucial cofactor for several aromatic amino acid hydroxylases.

| Property | Value | Reference |

| CAS Number | 69113-63-9 | |

| Molecular Formula | C₇H₁₁N₅O·2HCl | [2] |

| Molecular Weight | 254.12 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water (≥ 50 mg/mL) and DMSO (≥ 50 mg/mL) | [1] |

| Storage | Store at -20°C, protected from light and moisture.[1][3] | |

| Stability | Hygroscopic.[3] Solutions are susceptible to oxidation, especially in neutral and alkaline conditions.[3] Acidic solutions (e.g., 0.1 N HCl) are more stable.[3] |

Synthesis and Purification

The synthesis of 6-alkylated tetrahydropterins like 6-Methyltetrahydropterin generally involves the reduction of a corresponding pterin (B48896) precursor. A common strategy is the catalytic hydrogenation of a dihydropterin intermediate.

Illustrative Synthesis Protocol:

A general method for the synthesis of 6-alkyl-tetrahydropterins involves the following conceptual steps, adapted from synthetic procedures for related compounds:

-

Starting Material: The synthesis often commences with a commercially available pterin derivative, such as 6-methylpterin.

-

Reduction to Dihydropterin: The initial pterin is first reduced to a more reactive dihydropterin intermediate. This can be achieved using various reducing agents.

-

Catalytic Hydrogenation: The dihydropterin is then subjected to catalytic hydrogenation to yield the tetrahydropterin (B86495). A common catalyst for this step is platinum oxide (PtO₂). The reaction is typically carried out under a hydrogen atmosphere in an acidic solvent, such as acetic acid or dilute hydrochloric acid, to facilitate the reduction and the formation of the dihydrochloride salt.

-

Purification: The final product, this compound, is purified to remove the catalyst and any byproducts. Purification methods may include filtration, recrystallization, and washing with appropriate solvents. Recrystallization from a mixture of methanol (B129727) and diethyl ether has been described for similar compounds.

Biological Role and Signaling Pathways

6-Methyltetrah_ydropterin's primary biological significance lies in its function as a cofactor for several key enzymes, mirroring the role of the natural cofactor, tetrahydrobiopterin (BH4).[4] BH4 is essential for the synthesis of monoamine neurotransmitters and nitric oxide.[4][5]

The core pathway involves the de novo synthesis of BH4 from guanosine (B1672433) triphosphate (GTP) and a salvage pathway for its regeneration.[2][6][7]

Tetrahydrobiopterin (BH4) Biosynthesis and Regeneration Pathway

Caption: BH4 Biosynthesis and Regeneration.

6-Methyltetrahydropterin can substitute for BH4 as a cofactor for enzymes like tyrosine hydroxylase, facilitating the conversion of L-tyrosine to L-DOPA, the precursor to dopamine.[4]

Catalytic Cycle of Tyrosine Hydroxylase

The catalytic cycle of tyrosine hydroxylase involves the reduction of molecular oxygen and the hydroxylation of the aromatic ring of tyrosine, with the tetrahydropterin cofactor being oxidized in the process.[8][9][10][11]

Caption: Tyrosine Hydroxylase Catalytic Cycle.

Experimental Protocols

This compound is frequently used as a cofactor in in vitro assays for tyrosine hydroxylase activity. Below are examples of experimental protocols.

Tyrosine Hydroxylase Activity Assay using HPLC

This method quantifies the enzymatic product, L-DOPA, by separating it from the substrate, L-tyrosine, using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[4][12]

Materials:

-

Tyrosine hydroxylase (purified or in tissue homogenate)

-

This compound

-

L-tyrosine

-

Catalase

-

Fe(II) salt (e.g., (NH₄)₂Fe(SO₄)₂)

-

Aromatic L-amino acid decarboxylase inhibitor (e.g., NSD-1015)

-

Assay buffer (e.g., MES or HEPES, pH 7.0)

-

0.1 M Perchloric acid (for reaction termination)

-

HPLC system with a suitable column and detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, L-tyrosine, catalase, Fe(II), and the decarboxylase inhibitor.

-

Enzyme Addition: Add the tyrosine hydroxylase enzyme preparation to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding a solution of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination: Stop the reaction by adding an equal volume of cold 0.1 M perchloric acid.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject the filtered sample into the HPLC system. L-DOPA is separated from other components and quantified by its electrochemical signal or fluorescence.

-

Data Analysis: Calculate the amount of L-DOPA produced per unit time and per amount of enzyme to determine the enzyme activity.

Real-Time Colorimetric Assay for Tyrosine Hydroxylase Activity

This assay allows for the continuous monitoring of L-DOPA production in a microplate reader format.[13][14]

Materials:

-

Tyrosine hydroxylase

-

This compound (or another analog like DMPH₄)

-

L-tyrosine

-

Fe(II) salt

-

Sodium periodate (B1199274) (NaIO₄)

-

Assay buffer

-

96-well microplate and plate reader capable of measuring absorbance at 475 nm

Procedure:

-

Reagent Preparation: Prepare solutions of tyrosine hydroxylase, L-tyrosine, the tetrahydropterin cofactor, Fe(II), and sodium periodate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the enzyme, cofactor, and Fe(II).

-

Reaction Initiation: Start the reaction by adding L-tyrosine and sodium periodate to each well.

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes). The sodium periodate oxidizes the newly formed L-DOPA to dopachrome, which has a characteristic absorbance at this wavelength.

-

Data Analysis: The rate of increase in absorbance at 475 nm is directly proportional to the rate of L-DOPA production and thus the tyrosine hydroxylase activity.

Experimental Workflow for a Tyrosine Hydroxylase Assay

Caption: Tyrosine Hydroxylase Assay Workflow.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of biomedical research and has implications for drug development.

-

Enzyme Kinetics and Mechanism Studies: As a stable and active analog of BH4, it is used to investigate the kinetics and reaction mechanisms of aromatic amino acid hydroxylases and nitric oxide synthases.[15] Its use allows for the study of these enzymes under controlled in vitro conditions.

-

High-Throughput Screening (HTS): The stability and activity of 6-Methyltetrahydropterin and its analogs make them suitable for use in HTS campaigns to identify modulators (inhibitors or activators) of BH4-dependent enzymes.[13]

-

Model for BH4 Deficiency: In cellular and animal models, it can be used to study the physiological consequences of altered BH4 metabolism and to test potential therapeutic interventions for diseases associated with BH4 deficiency.

-

Drug Design and Medicinal Chemistry: The pterin scaffold is a subject of interest in medicinal chemistry. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a relevant concept in the design of pterin-based compounds. While not a drug itself, 6-Methyltetrahydropterin serves as a reference compound in the development of novel pterin analogs with improved stability, bioavailability, or target specificity.

Conclusion

This compound is an indispensable research tool for scientists studying the biochemistry and pharmacology of tetrahydrobiopterin-dependent enzymatic pathways. Its well-defined chemical properties, commercial availability, and functional similarity to the natural cofactor, BH4, make it a valuable reagent for enzyme characterization, inhibitor screening, and investigating the pathophysiology of disorders related to BH4 metabolism. This guide provides a foundational understanding of this compound for its effective application in a research and development setting.

References

- 1. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 6. Tetrahydrobiopterin biosynthesis, regeneration and functions. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. portlandpress.com [portlandpress.com]

- 8. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Pulsed EPR Study of Amino Acid and Tetrahydropterin Binding in a Tyrosine Hydroxylase Nitric Oxide Complex: Evidence for Substrate Rearrangements in Formation of the Oxygen-Reactive Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of C6 chirality of tetrahydropterin cofactor in catalysis and regulation of tyrosine and phenylalanine hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyltetrahydropterin Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Methyltetrahydropterin dihydrochloride (B599025), a crucial synthetic analog of tetrahydrobiopterin (B1682763) (BH4). Its applications span from biochemical assays to neurological research, making a thorough understanding of its properties essential for professionals in the field.

Core Physicochemical Properties

6-Methyltetrahydropterin dihydrochloride is the salt form of 6-Methyltetrahydropterin, a member of the pterin (B48896) class of compounds.[1] The dihydrochloride salt enhances its stability and solubility for experimental use. The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Cl₂N₅O | [2][3] |

| Molecular Weight | 254.11 g/mol | [3] |

| Exact Mass | 253.0497154 Da | [3] |

| Parent Compound | 6-Methyltetrahydropterin | [1][3] |

| Parent Compound MW | 181.20 g/mol | [1] |

| CAS Number | 69113-63-9 | [3] |

| IUPAC Name | 2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | [3] |

Biological Significance and Mechanism of Action

6-Methyltetrahydropterin is a synthetic analog of tetrahydrobiopterin (BH4), an essential cofactor for several critical enzyme systems in the body.[4][5] BH4 is indispensable for the catalytic activity of aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[5]

The primary role of 6-Methyltetrahydropterin in research is to act as a substitute or cofactor in enzymatic assays, particularly for tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine, norepinephrine, and epinephrine.[1][2] Its structural similarity to the natural cofactor, BH4, allows it to bind to the active sites of these enzymes and facilitate their function.

The core pathway where natural BH4 operates, and for which 6-Methyltetrahydropterin serves as an analog, is the biosynthesis of key neurotransmitters. This pathway is a critical area of study in neurobiology and drug development for mood disorders.[6]

Caption: The BH4 synthesis and regeneration pathway.

Experimental Protocols and Methodologies

While specific, detailed synthesis protocols for 6-Methyltetrahydropterin are proprietary, general methodologies for the handling, preparation, and purification of related tetrahydropterin (B86495) dihydrochloride salts can be adapted from the literature.

General Recrystallization Protocol for Tetrahydropterin Dihydrochloride Salts

This protocol is based on methods described for similar compounds and is intended for purification.[7]

-

Dissolution: Dissolve the crude this compound product (e.g., 0.3 g) in warm methanol (B129727) (e.g., 20 ml).

-

Acidification: Add a small volume of concentrated hydrochloric acid (e.g., 50 µl of 6 N HCl) and water (e.g., 600 µl) to ensure the dihydrochloride salt remains protonated and stable.

-

Decolorization: Add activated carbon (e.g., 10 mg) to the solution to adsorb colored impurities.

-

Filtration: Filter the warm solution through a fine glass filter (e.g., G4) covered with a layer of Celite 535 to remove the carbon and any particulate matter.

-

Crystallization: Cool the filtrate in an ice bath. Gradually add more concentrated HCl (e.g., 800 µl of 6 N HCl) followed by the slow addition of an anti-solvent like diethyl ether (e.g., 25 ml) until crystals begin to form.

-

Isolation: Allow the mixture to stand in the ice bath for at least 2 hours to maximize crystal formation. Collect the crystals by filtration.

-

Washing & Drying: Wash the collected crystals with a cold mixture of the anti-solvent/solvent (e.g., ether/methanol 2:1), followed by a final wash with pure ether. Dry the purified crystals in a vacuum desiccator.

Workflow for Tyrosine Hydroxylase (TH) Activity Assay

This compound is a key reagent for measuring TH activity.[2] The general workflow for such an assay is outlined below.

Caption: General workflow for a tyrosine hydroxylase activity assay.

Storage and Handling

As a reduced pterin, 6-Methyltetrahydropterin is susceptible to oxidation. The dihydrochloride salt form provides increased stability.

-

Long-term Storage: For maximum stability, store the solid compound at -80°C for up to 6 months.[2]

-

Short-term Storage: Storage at -20°C is suitable for up to 1 month.[2]

-

Solution Preparation: If preparing aqueous stock solutions, they should be prepared fresh. For use in cell culture or other sterile applications, filter the final working solution through a 0.22 µm filter before use.[2]

-

General Handling: Always store the compound sealed and protected from moisture.[2] Work with solutions on ice and minimize exposure to light and air to prevent degradation.

References

- 1. 6-Methyltetrahydropterin | C7H11N5O | CID 135443397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride | C7H13Cl2N5O | CID 135445757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

Synthesis Pathway of 6-Methyltetrahydropterin Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Methyltetrahydropterin dihydrochloride (B599025), a crucial molecule in various biological studies. The synthesis is a two-step process commencing with the formation of the pterin (B48896) scaffold via a modified Gabriel-Isay condensation to yield 6-methylpterin. This intermediate is subsequently reduced via catalytic hydrogenation to the final tetrahydro-derivative, which is then isolated as its stable dihydrochloride salt. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the synthesis pathway and experimental workflows to ensure clarity and reproducibility for researchers in the field.

Introduction

6-Methyltetrahydropterin is a pteridine (B1203161) derivative that serves as an important cofactor for several aromatic amino acid hydroxylases. Its structural similarity to tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for nitric oxide synthases and aromatic amino acid monooxygenases, makes it a valuable tool in biochemical and pharmacological research. The dihydrochloride salt form enhances the stability and solubility of the compound, facilitating its use in experimental settings. This guide details a reliable and reproducible synthetic route to obtain high-purity 6-Methyltetrahydropterin dihydrochloride.

Synthesis Pathway Overview

The synthesis of this compound is accomplished in two primary stages:

-

Step 1: Synthesis of 6-Methylpterin This step involves the condensation of a pyrimidine (B1678525) derivative, 2,5,6-triaminopyrimidin-4(3H)-one, with methylglyoxal (B44143). This reaction is a variant of the Gabriel-Isay condensation. To favor the formation of the desired 6-methyl isomer over the 7-methyl byproduct, specific reaction conditions are employed.[1]

-

Step 2: Catalytic Hydrogenation of 6-Methylpterin The intermediate, 6-methylpterin, is then reduced to its tetrahydro form, 6-methyl-5,6,7,8-tetrahydropterin. This is achieved through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The final product is isolated as the more stable dihydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 6-Methylpterin

This procedure is adapted from established methods for pterin synthesis, with modifications to enhance the yield of the 6-methyl isomer.[1]

Materials:

-

2,5,6-Triaminopyrimidin-4(3H)-one sulfate (B86663)

-

Methylglyoxal (40% aqueous solution)

-

Sodium bisulfite (NaHSO3)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,5,6-triaminopyrimidin-4(3H)-one sulfate in deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a solution of methylglyoxal pre-treated with sodium bisulfite by slowly adding the methylglyoxal solution to an aqueous solution of sodium bisulfite at 0-5 °C with stirring.

-

Slowly add the pre-treated methylglyoxal solution to the cooled pyrimidine solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 4-6 hours.

-

Adjust the pH of the mixture to ~3-4 with a solution of sodium hydroxide.

-

Allow the mixture to stand at 4 °C overnight to facilitate the precipitation of the crude 6-methylpterin.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a dilute acidic solution (e.g., 0.1 M HCl).

-

Dry the purified 6-methylpterin under vacuum to a constant weight.

Step 2: Synthesis of this compound

This protocol is based on general methods for the catalytic hydrogenation of pterins.[2]

Materials:

-

6-Methylpterin

-

Palladium on carbon (10% w/w)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure hydrogenation vessel, suspend 6-methylpterin in methanol.

-

Add a catalytic amount of 10% palladium on carbon to the suspension.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

For recrystallization, dissolve the crude dihydrochloride salt in a minimal amount of warm methanol containing a few drops of concentrated HCl.

-

Add activated carbon, heat briefly, and filter the hot solution.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

If crystallization is slow, diethyl ether can be added gradually to promote precipitation.

-

Collect the crystalline product by vacuum filtration, wash with a cold mixture of methanol/diethyl ether, and then with diethyl ether.

-

Dry the final product, this compound, under vacuum.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 6-Methylpterin

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₅O | [3] |

| Molecular Weight | 177.17 g/mol | [4] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | >300 °C | [3] |

| Solubility | Slightly soluble in water, ethanol, DMF, DMSO | [5] |

| ¹³C NMR (CF₃COOH) | See reference for detailed peak assignments | [6] |

| Mass Spectrum (GC-MS) | See reference for fragmentation pattern | [4] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₅O · 2HCl | |

| Molecular Weight | 254.12 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | |

| ¹H NMR (D₂O) | See reference for detailed peak assignments | [2][7] |

| Mass Spectrum | Consistent with the expected molecular ion | [2] |

Mandatory Visualizations

References

- 1. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 6-METHYLPTERINE CAS#: 708-75-8 [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. caymanchem.com [caymanchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyltetrahydropterin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 6-Methyltetrahydropterin. The information is intended to support research and development efforts in fields where this molecule plays a crucial role.

Chemical Structure and Identification

6-Methyltetrahydropterin, a synthetic analog of tetrahydrobiopterin (B1682763) (BH4), is a member of the pterin (B48896) class of heterocyclic compounds. Its structure is characterized by a pyrazino[2,3-d]pyrimidine ring system, with a methyl group at the 6-position of the tetrahydropyrazine (B3061110) ring.

| Identifier | Value |

| IUPAC Name | 2-amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one |

| SMILES | CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl.Cl |

| InChI Key | MKQLORLCFAZASZ-UHFFFAOYSA-N |

| Molecular Formula | C₇H₁₁N₅O |

| Molecular Weight | 181.20 g/mol |

| CAS Number | 942-41-6 |

| Physical State | Crystalline solid |

| Solubility | Soluble in PBS (pH 7.2) at 1 mg/mL (for the related 6,7-dimethyl analog)[1] |

Synonyms: 6-MPH4, 6-Methyl-5,6,7,8-tetrahydropteridine, 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one

Experimental Protocols

Synthesis of 6-Methyltetrahydropterin

A general methodology for the synthesis of 6-substituted tetrahydropterins can be adapted for 6-Methyltetrahydropterin. A plausible synthetic route starts from a suitably substituted pyrimidine (B1678525) derivative, followed by condensation and reduction steps. The following is a representative protocol based on the synthesis of related pterins[2]:

Step 1: Synthesis of 2-amino-6-methylpteridin-4(3H)-one

A mixture of 2,4,5-triamino-6-hydroxypyrimidine and methylglyoxal (B44143) is refluxed in an aqueous solution. The resulting pteridinone is then isolated by filtration and purified by recrystallization.

Step 2: Reduction to 6-Methyltetrahydropterin

The 2-amino-6-methylpteridin-4(3H)-one is catalytically hydrogenated using a platinum oxide catalyst in an acidic medium (e.g., trifluoroacetic acid). The reaction is carried out under hydrogen pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by chromatography to yield 6-Methyltetrahydropterin.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of 6-Methyltetrahydropterin and other pterins in biological samples is typically performed using reverse-phase HPLC coupled with fluorescence or electrochemical detection. The following is a general protocol:

Sample Preparation:

Biological samples (e.g., tissue homogenates, cell lysates) are deproteinized, often by acid precipitation (e.g., with perchloric acid or trichloroacetic acid), followed by centrifugation. The supernatant is then collected for analysis.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a slightly acidic pH, often containing a chelating agent like EDTA to prevent metal-catalyzed oxidation of the tetrahydropterins. A small percentage of an organic modifier like methanol (B129727) or acetonitrile (B52724) may be included.

-

Detection:

-

Fluorescence Detection: Pterins are naturally fluorescent. The excitation and emission wavelengths are optimized for the specific pterin of interest.

-

Electrochemical Detection: Tetrahydropterins are electrochemically active and can be detected using an electrochemical detector set at an appropriate oxidation potential.

-

Biological Role and Signaling Pathway

6-Methyltetrahydropterin is a crucial analog of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are vital for the biosynthesis of neurotransmitters such as dopamine (B1211576) and serotonin.

The biosynthesis of BH4, and by extension the context in which 6-Methyltetrahydropterin is studied, involves two main pathways: the de novo pathway and the salvage pathway.

Tetrahydrobiopterin (BH4) Biosynthesis Pathways

The diagram below illustrates the key steps and enzymes involved in the de novo and salvage pathways for BH4 synthesis.

Caption: De Novo and Salvage Pathways of Tetrahydrobiopterin (BH4) Biosynthesis.

The workflow for a typical experiment involving the analysis of 6-Methyltetrahydropterin is outlined below.

Caption: Experimental Workflow for 6-Methyltetrahydropterin Analysis.

References

An In-depth Technical Guide to the Mechanism of Action of 6-Methyltetrahydropterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyltetrahydropterin (6-MPH4) is a synthetic analogue of tetrahydrobiopterin (B1682763) (BH4), the essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. This technical guide provides a comprehensive overview of the mechanism of action of 6-MPH4, detailing its role as a cofactor in critical enzymatic reactions. The guide summarizes available quantitative data on its enzyme kinetics, provides detailed experimental protocols for assessing its activity, and presents visual diagrams of the key biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of pterin-dependent enzymes and the development of related therapeutic agents.

Introduction

6-Methyltetrahydropterin (6-MPH4) is a member of the pterin (B48896) family, structurally similar to the natural cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). It serves as an essential electron donor in a series of vital hydroxylation reactions. Understanding the mechanism of action of 6-MPH4 is crucial for its application in research and its potential as a therapeutic agent in disorders related to the deficiency or dysfunction of pterin-dependent enzymes. This guide delves into the core biochemical processes where 6-MPH4 exerts its function.

Core Mechanism of Action: Cofactor for Hydroxylases

The primary mechanism of action of 6-Methyltetrahydropterin is its function as a reducing cofactor for two major classes of enzymes: aromatic amino acid hydroxylases and nitric oxide synthases. In these reactions, 6-MPH4 provides the necessary electrons for the reductive activation of molecular oxygen, enabling the hydroxylation of their respective substrates.

Aromatic Amino Acid Hydroxylases

The family of aromatic amino acid hydroxylases includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). These enzymes are responsible for the rate-limiting steps in the biosynthesis of several key neurotransmitters.[1]

-

Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of phenylalanine to tyrosine.

-

Tyrosine Hydroxylase (TH): Catalyzes the conversion of tyrosine to L-DOPA, a precursor for dopamine, norepinephrine, and epinephrine.

-

Tryptophan Hydroxylase (TPH): Catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin.

In these reactions, 6-MPH4 donates two electrons to reduce one atom of molecular oxygen to water, while the other oxygen atom is incorporated into the aromatic ring of the amino acid substrate.[2][3]

Nitric Oxide Synthases (NOS)

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO), a critical signaling molecule, from L-arginine. There are three main isoforms of NOS:

-

Neuronal NOS (nNOS): Involved in neurotransmission.

-

Endothelial NOS (eNOS): Plays a crucial role in regulating vascular tone.

-

Inducible NOS (iNOS): Primarily involved in the immune response.

In the NOS catalytic cycle, 6-MPH4 is thought to act as a one-electron donor, forming a pterin radical that is subsequently reduced.[4][5] This redox cycling is essential for the catalytic activity of NOS.

Quantitative Data: Enzyme Kinetics

The efficiency of 6-Methyltetrahydropterin as a cofactor can be quantified by its kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), with its target enzymes. While data for 6-MPH4 is not available for all enzymes, the following tables summarize the known values and provide data for the natural cofactor, BH4, for comparison.

Table 1: Kinetic Parameters of 6-Methyltetrahydropterin and BH4 with Aromatic Amino Acid Hydroxylases

| Enzyme | Cofactor | Km (µM) | Vmax (nmol/min/mg) | Source |

| Tyrosine Hydroxylase (Human) | 6-Methyltetrahydropterin | 62.7 ± 5.7 | Not Reported | [6] |

| Tyrosine Hydroxylase (Human) | Tetrahydrobiopterin (BH4) | 24 ± 4 | Not Reported | [6] |

| Tryptophan Hydroxylase | 6-Methyltetrahydropterin | Data Not Available | Data Not Available | |

| Tryptophan Hydroxylase (Rat Brain) | Tetrahydrobiopterin (BH4) | Similar to 6-MPH4 (qualitative) | Higher than 6S-isomer | [7] |

| Phenylalanine Hydroxylase (Rat) | 6-Methyltetrahydropterin | Data Not Available | Data Not Available | |

| Phenylalanine Hydroxylase (Rat) | Tetrahydrobiopterin (BH4) | 65 | Not Reported | [8] |

Table 2: Kinetic Parameters of 6-Methyltetrahydropterin and BH4 with Nitric Oxide Synthase Isoforms

| Enzyme | Cofactor | Km / Kd / EC50 (µM) | Vmax (nmol/min/mg) | Source |

| Neuronal NOS (nNOS) | 6-Methyltetrahydropterin | Data Not Available | Data Not Available | |

| Neuronal NOS (Rat, E. coli expressed) | Tetrahydrobiopterin (BH4) | EC50 ≈ 0.2 | Not Reported | [9] |

| Endothelial NOS (eNOS) | 6-Methyltetrahydropterin | Data Not Available | Data Not Available | |

| Endothelial NOS (Bovine) | Tetrahydrobiopterin (BH4) | Kd = 0.147 ± 0.024 | Not Reported | [3] |

| Inducible NOS (iNOS) | 6-Methyltetrahydropterin | Data Not Available | Data Not Available | |

| Inducible NOS (Murine) | Tetrahydrobiopterin (BH4) | Not Reported | Not Reported |

Signaling Pathways and Molecular Workflows

The primary role of 6-Methyltetrahydropterin is as a direct participant in enzymatic reactions rather than as a modulator of distinct signaling cascades. The key pathways it is involved in are the aromatic amino acid hydroxylation pathway and the subsequent pterin regeneration cycle.

Aromatic Amino Acid Hydroxylation Pathway

The following diagram illustrates the general reaction catalyzed by aromatic amino acid hydroxylases with 6-MPH4 as the cofactor.

References

- 1. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative computational analysis of active and inactive cofactors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of bovine endothelial nitric oxide synthase as a homodimer with down-regulated uncoupled NADPH oxidase activity: tetrahydrobiopterin binding kinetics and role of haem in dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Kinetics and mechanism of tetrahydrobiopterin-induced oxidation of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of structures of tetrahydropterin cofactors on rat brain tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-Methyltetrahydropterin in Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltetrahydropterin (6-MPH4) is a synthetic analogue of tetrahydrobiopterin (B1682763) (BH4), the essential cofactor for a class of enzymes known as the aromatic amino acid hydroxylases. This family includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which catalyze rate-limiting steps in critical metabolic pathways. 6-MPH4 is widely used as a tool in enzymology and pharmacology to probe the structure and function of these enzymes and to investigate disorders associated with BH4 deficiency. This technical guide provides an in-depth analysis of the role of 6-MPH4 in enzyme kinetics, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters of key aromatic amino acid hydroxylases with their natural cofactor, tetrahydrobiopterin (BH4), and the synthetic analogue, 6-Methyltetrahydropterin (6-MPH4). This comparative data is essential for understanding the impact of the cofactor structure on enzyme function.

Table 1: Phenylalanine Hydroxylase (PAH) Kinetic Parameters

| Cofactor | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Kd (µM) | Source |

| BH4 | L-Phenylalanine | 130 | 2533 | - | 65 | [1] |

| 6-MPH4 | L-Phenylalanine | - | - | 32 ± 2 | 16.5 | [1] |

Table 2: Tyrosine Hydroxylase (TH) Kinetic Parameters

| Cofactor | Substrate | Km (µM) | Hill Coefficient (h) | Source |

| BH4 | L-Tyrosine | 24 ± 4 ([S]0.5) | 0.39 < h < 0.58 | [2] |

| 6-MPH4 | L-Tyrosine | 62.7 ± 5.7 | 0.9 ± 0.1 | [2] |

Table 3: Tryptophan Hydroxylase (TPH) Kinetic Parameters

| Cofactor | Substrate | Km (µM) | Source |

| 6-MPH4 | L-Tryptophan | 60 | [3] |

Signaling and Metabolic Pathways

The biosynthesis of the natural cofactor tetrahydrobiopterin is a multi-step enzymatic process. Understanding this pathway is crucial for contextualizing the role of synthetic analogues like 6-MPH4.

Figure 1: De novo biosynthesis pathway of tetrahydrobiopterin.

Experimental Workflows and Logical Relationships

The study of enzyme kinetics involves a systematic workflow from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow for determining enzyme kinetic parameters.

Figure 2: General workflow for an enzyme kinetic assay.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. The following are representative protocols for key experiments involving 6-MPH4 and related enzymes.

Protocol 1: Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol is adapted from methodologies described in the literature for measuring PAH activity using HPLC to quantify tyrosine production.[1][4]

Materials:

-

Purified Phenylalanine Hydroxylase (PAH)

-

L-Phenylalanine stock solution

-

6-Methyltetrahydropterin (6-MPH4) or Tetrahydrobiopterin (BH4) stock solution

-

Catalase

-

Ferrous ammonium (B1175870) sulfate

-

Dithiothreitol (DTT)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.0)

-

Trichloroacetic acid (TCA) for quenching the reaction

-

HPLC system with a fluorescence detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, catalase, DTT, and ferrous ammonium sulfate.

-

Enzyme Addition: Add the purified PAH enzyme to the reaction mixture and pre-incubate for a specified time at the desired temperature (e.g., 25°C).

-

Initiation of Reaction: Start the reaction by adding the L-phenylalanine and the pterin (B48896) cofactor (6-MPH4 or BH4) to the mixture.

-

Incubation: Incubate the reaction for a fixed time period during which the reaction rate is linear.

-

Quenching: Stop the reaction by adding a solution of TCA.

-

Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18). Elute the amino acids isocratically and detect the formation of tyrosine using a fluorescence detector (excitation ~275 nm, emission ~305 nm).

-

Data Analysis: Quantify the amount of tyrosine produced by comparing the peak area to a standard curve of known tyrosine concentrations. Calculate the specific activity of the enzyme (e.g., in nmol of tyrosine formed per minute per mg of enzyme).

Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay

This protocol is a generalized method based on commercially available kits and published procedures for measuring NOS activity by monitoring the conversion of L-arginine to L-citrulline or by detecting nitric oxide production.[5][6]

Materials:

-

Purified Nitric Oxide Synthase (NOS) or cell/tissue lysate

-

L-Arginine stock solution (radiolabeled or non-labeled)

-

6-Methyltetrahydropterin (6-MPH4) or Tetrahydrobiopterin (BH4) stock solution

-

NADPH

-

Calmodulin

-

CaCl2

-

FAD and FMN

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

For radiolabeled assay: Dowex AG 50WX-8 resin (Na+ form)

-

For colorimetric assay: Griess Reagent

-

For EPR: NO spin trap (e.g., MGD-Fe)

Procedure (Radiolabeled Citrulline Assay):

-

Reaction Setup: In a reaction tube, combine assay buffer, NADPH, CaCl2, calmodulin, FAD, FMN, and the pterin cofactor (6-MPH4 or BH4).

-

Enzyme/Lysate Addition: Add the purified NOS enzyme or cell/tissue lysate to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding radiolabeled L-arginine.

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.

-

Quantification: Collect the eluate and quantify the amount of radiolabeled L-citrulline using a scintillation counter.

Procedure (EPR Detection of NO):

-

Sample Preparation: Prepare the complete reaction mixture as described above, but include an NO spin trap such as MGD-Fe.

-

Reaction Initiation: Start the reaction by adding L-arginine.

-

EPR Measurement: Transfer the reaction mixture to an EPR tube and immediately begin recording the EPR spectrum. The formation of the NO-Fe-MGD complex will produce a characteristic triplet EPR signal.

-

Data Analysis: Quantify the NO production by measuring the intensity of the EPR signal.

Conclusion

6-Methyltetrahydropterin serves as an invaluable tool for elucidating the kinetic mechanisms of aromatic amino acid hydroxylases and nitric oxide synthases. Its use in comparative kinetic studies, as detailed in this guide, allows researchers to dissect the specific roles of the natural cofactor, BH4, in substrate binding, catalysis, and allosteric regulation. The provided experimental protocols and workflow diagrams offer a framework for designing and executing robust enzyme kinetic experiments. A thorough understanding of the interplay between these enzymes and pterin cofactors is fundamental for the development of novel therapeutic strategies for a range of metabolic and neurological disorders.

References

6-Methyltetrahydropterin as a Tyrosine Hydroxylase Cofactor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyltetrahydropterin (6-MPH4) and its role as a cofactor for tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. This document details the mechanism of action, comparative kinetics with the natural cofactor tetrahydrobiopterin (B1682763) (BH4), experimental protocols for activity assays, and key regulatory pathways.

Introduction to Tyrosine Hydroxylase and its Cofactor Dependence

Tyrosine hydroxylase (EC 1.14.16.2) is a monooxygenase that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a critical step in the synthesis of dopamine (B1211576), norepinephrine, and epinephrine.[1] The enzymatic activity of TH is dependent on several cofactors, including molecular oxygen, iron (Fe²⁺), and a reduced pterin (B48896) cofactor.[1] The natural and most effective cofactor is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). However, synthetic analogs such as 6-Methyltetrahydropterin are widely used in research to probe the enzyme's mechanism and kinetics.

Mechanism of Action: The Role of the Pterin Cofactor

The catalytic cycle of tyrosine hydroxylase involves the activation of molecular oxygen by the iron center in the enzyme's active site. The tetrahydropterin (B86495) cofactor, such as 6-MPH4 or BH4, plays a crucial role in this process by providing the necessary reducing equivalents. The generally accepted mechanism proceeds as follows:

-

Binding of Cofactor and Substrates: The reaction follows an ordered binding mechanism where the tetrahydropterin cofactor binds first, followed by molecular oxygen and then L-tyrosine.

-

Formation of a Peroxypterin Intermediate: The binding of oxygen to the Fe²⁺ center, in the presence of the reduced pterin, leads to the formation of an iron-peroxypterin intermediate.

-

Heterolytic Cleavage: This intermediate undergoes heterolytic cleavage of the O-O bond, resulting in the formation of a highly reactive ferryl-oxo (Fe⁴⁺=O) species and a 4a-hydroxytetrahydropterin intermediate.

-

Hydroxylation of Tyrosine: The potent ferryl-oxo intermediate hydroxylates the aromatic ring of L-tyrosine to form L-DOPA.

-

Cofactor Regeneration: The 4a-hydroxytetrahydropterin is then dehydrated to quinonoid dihydropterin, which is subsequently reduced back to the active tetrahydrobiopterin form by dihydropteridine reductase (DHPR), thus completing the catalytic cycle.

Comparative Kinetics: 6-Methyltetrahydropterin vs. Tetrahydrobiopterin

The choice of pterin cofactor significantly influences the kinetic properties of tyrosine hydroxylase. While 6-MPH4 is an effective cofactor, it exhibits notable differences in its interaction with the enzyme compared to the natural cofactor, BH4.

A key distinction lies in the cooperative binding observed with BH4. Kinetic studies with recombinant human tyrosine hydroxylase have shown that BH4 binds with pronounced negative cooperativity.[2] This suggests that the binding of the first BH4 molecule to one of the subunits of the tetrameric enzyme influences the binding of subsequent BH4 molecules to the other subunits. In contrast, 6-Methyltetrahydropterin does not exhibit this cooperative behavior, and its binding follows classical Michaelis-Menten kinetics.[2]

The phosphorylation state of tyrosine hydroxylase also differentially affects its affinity for these cofactors. Phosphorylation of serine residues in the regulatory domain of TH, particularly at Ser40 by protein kinase A, increases the enzyme's affinity for BH4 and amplifies the negative cooperativity.[2]

Quantitative Kinetic Parameters

The following table summarizes the key kinetic parameters for 6-Methyltetrahydropterin and (6R)-L-erythro-tetrahydrobiopterin as cofactors for tyrosine hydroxylase. It is important to note that direct comparison of Vmax and kcat/Km values can be challenging due to variations in experimental conditions across different studies.

| Cofactor | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 6-Methyltetrahydropterin | Recombinant Human TH (isoform 1) | 62.7 ± 5.7 | Not Reported | Not Reported | Not Reported | [2] |

| (6R)-L-erythro-tetrahydrobiopterin (BH4) | Recombinant Human TH (isoform 1) | [S]₀.₅ = 24 ± 4 | Not Reported | Not Reported | Not Reported | [2] |

| (6R)-L-erythro-tetrahydrobiopterin (BH4) (phosphorylated TH) | Recombinant Human TH (isoform 1) | [S]₀.₅ = 11 ± 2 | Not Reported | Not Reported | Not Reported | [2] |

| (6R,S)-Methyl-tetrahydropterin | Bovine Striatal TH | Not Reported | Less effective than (6R)BH4 | Not Reported | Not Reported | [3] |

| (6R)-propyl-PH4 (unnatural) | Bovine Striatal TH (unphosphorylated) | Equal to (6S) isomer | ~6-fold greater than (6S) isomer | Not Reported | Not Reported | [4] |

| (6R)-propyl-PH4 (unnatural) | Bovine Striatal TH (phosphorylated) | Higher than (6S) isomer | ~11-fold greater than (6S) isomer | Not Reported | Vmax/Km almost unaffected | [4] |

Note: [S]₀.₅ represents the substrate concentration at half-maximal velocity for cooperative kinetics.

Experimental Protocols

Accurate measurement of tyrosine hydroxylase activity is crucial for studying its regulation and the effects of different cofactors and potential inhibitors. Two common methods for determining TH activity are presented below.

HPLC-Based Tyrosine Hydroxylase Activity Assay

This method offers high sensitivity and specificity for the quantification of L-DOPA produced.

Materials:

-

Tyrosine hydroxylase enzyme preparation (e.g., purified recombinant enzyme, tissue homogenate)

-

L-tyrosine solution

-

6-Methyltetrahydropterin or (6R)-L-erythro-tetrahydrobiopterin solution

-

Ferrous ammonium (B1175870) sulfate (B86663) solution

-

Catalase

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0)

-

Perchloric acid (PCA) solution (e.g., 0.1 M) to stop the reaction

-

HPLC system with a C18 reverse-phase column and an electrochemical or fluorescence detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, L-tyrosine, the pterin cofactor (6-MPH4 or BH4), catalase, and ferrous ammonium sulfate. The final concentrations of these components should be optimized based on the specific enzyme preparation and experimental goals.

-

Enzyme Pre-incubation (optional): Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

-

Initiation of Reaction: Add the tyrosine hydroxylase enzyme preparation to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction mixture at the chosen temperature for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold perchloric acid solution. This will precipitate the proteins.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject a defined volume of the filtered supernatant onto the HPLC system. Separate the components using an appropriate mobile phase and detect the L-DOPA peak using an electrochemical or fluorescence detector.

-

Quantification: Determine the concentration of L-DOPA in the sample by comparing the peak area to a standard curve generated with known concentrations of L-DOPA.

Colorimetric Plate Reader-Based Tyrosine Hydroxylase Activity Assay

This method is suitable for higher-throughput screening of TH activity.

Materials:

-

Tyrosine hydroxylase enzyme preparation

-

L-tyrosine solution

-

6-Methyltetrahydropterin or (6R)-L-erythro-tetrahydrobiopterin solution

-

Ferrous sulfate solution

-

Sodium periodate (B1199274) solution

-

Assay Buffer (e.g., 10 mM HEPES, pH 6.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Preparation of Mixture A: Prepare a mixture containing the tyrosine hydroxylase enzyme, the pterin cofactor, and ferrous sulfate in the assay buffer. Incubate on ice for 5-10 minutes to facilitate binding.[5]

-

Preparation of Mixture B: Prepare a separate mixture containing the assay buffer, L-tyrosine, and sodium periodate.[5]

-

Reaction Setup: In a 96-well plate, combine equal volumes of Mixture A and Mixture B. Final concentrations should be optimized, for example: 10 µg TH, 50 µM L-tyrosine, 0.25 mM BH4, 2.5 µM iron, and 100 µM sodium periodate.[5]

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 475 nm at regular intervals (e.g., every 10 seconds) for a total duration of 30 minutes.[5] The sodium periodate oxidizes the newly formed L-DOPA to dopachrome, which can be colorimetrically detected.[5]

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The concentration of L-DOPA produced can be determined using the molar extinction coefficient of dopachrome.

Visualizations

Signaling Pathway of Dopamine Synthesis and Regulation

The synthesis of dopamine is tightly regulated at the level of tyrosine hydroxylase. The following diagram illustrates the key steps in the pathway and the major regulatory inputs.

Caption: Dopamine synthesis pathway and its regulation.

Experimental Workflow for HPLC-Based Tyrosine Hydroxylase Assay

The following diagram outlines the typical workflow for measuring tyrosine hydroxylase activity using an HPLC-based method.

Caption: Experimental workflow for TH activity assay.

Conclusion

6-Methyltetrahydropterin serves as a valuable tool for the in vitro study of tyrosine hydroxylase. Its distinct kinetic properties, particularly the lack of cooperative binding, provide insights into the regulatory mechanisms of the natural cofactor, BH4. The detailed experimental protocols provided in this guide offer robust methods for quantifying tyrosine hydroxylase activity, facilitating further research into the role of this critical enzyme in health and disease, and aiding in the development of novel therapeutic strategies targeting the catecholamine synthesis pathway.

References

- 1. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Role of C6 chirality of tetrahydropterin cofactor in catalysis and regulation of tyrosine and phenylalanine hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

6-Methyltetrahydropterin Dihydrochloride: A Technical Guide to its Biological Function and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological functions of 6-Methyltetrahydropterin dihydrochloride (B599025), a synthetic analog of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several key enzymes. This document provides a detailed overview of its mechanism of action, its role in nitric oxide synthesis and endothelial function, and comprehensive experimental protocols for its study.

Core Biological Function: A Potent Cofactor for Nitric Oxide Synthase

6-Methyltetrahydropterin is a member of the pterin (B48896) family and functions as a crucial cofactor for the nitric oxide synthase (NOS) family of enzymes.[1] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[2]

The primary role of 6-Methyltetrahydropterin is to substitute for the natural cofactor, tetrahydrobiopterin (BH4), in situations where BH4 levels are depleted or its synthesis is inhibited.[3][4] By acting as a surrogate cofactor, 6-Methyltetrahydropterin restores the catalytic activity of NOS, leading to the production of nitric oxide from its substrate, L-arginine.[3]

Mechanism of Action: Facilitating Electron Transfer in Nitric Oxide Synthesis

The synthesis of nitric oxide by NOS is a complex enzymatic reaction that involves the transfer of electrons from NADPH to the heme center of the enzyme. Tetrahydrobiopterin, or its analog 6-Methyltetrahydropterin, plays a critical role in this process by donating an electron to the heme-dioxygen intermediate.[5] This electron transfer is a rate-limiting step and is essential for the subsequent hydroxylation of L-arginine to produce nitric oxide and L-citrulline.[3]

In the absence of an adequate supply of a pterin cofactor, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of nitric oxide. This uncoupling is a key factor in endothelial dysfunction and various cardiovascular diseases. 6-Methyltetrahydropterin can effectively "recouple" NOS, shifting its output from superoxide to nitric oxide, thereby restoring normal endothelial function.

A related compound, 5-methyltetrahydropterin, has been shown to support a three-fold faster formation of the essential pterin radical in both endothelial NOS (eNOS) and neuronal NOS (nNOS) compared to the natural cofactor, BH4.[3] This suggests that synthetic analogs like 6-Methyltetrahydropterin may offer enhanced kinetic properties in specific enzymatic contexts.

Quantitative Data Summary

| Parameter | Observation | Cell/Tissue Type | Reference |

| NOS Cofactor Activity | Restores nitric oxide production in cells with inhibited BH4 synthesis. | Macrophages (iNOS), Endothelial Cells (eNOS) | [3][4] |

| Endothelial Relaxation | Induces relaxation in pre-constricted aortic rings. | Rat Aortic Rings | [3] |

| Comparative Kinetics | A related analog (5-Methyltetrahydropterin) shows 3x faster radical formation in eNOS and nNOS compared to BH4. | Purified eNOS and nNOS oxygenase domains | [3] |

Experimental Protocols

Nitric Oxide Synthase (NOS) Activity Assay

This protocol provides a general method for determining NOS activity in cell or tissue lysates, which can be adapted to assess the efficacy of 6-Methyltetrahydropterin as a cofactor.

Materials:

-

Cell or tissue homogenates

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM DTT)

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

6-Methyltetrahydropterin dihydrochloride or other pterin solutions

-

Griess Reagent (for colorimetric detection of nitrite (B80452), a stable breakdown product of NO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold NOS Assay Buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, L-Arginine, NADPH, and the desired concentration of 6-Methyltetrahydropterin.

-

Initiate Reaction: Add the cell or tissue lysate to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Nitrite Detection: Stop the reaction and add Griess Reagent to each well.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite produced is proportional to the NOS activity.

Measurement of Endothelial-Dependent Relaxation in Aortic Rings

This ex vivo method is used to assess the vasodilatory effects of compounds like 6-Methyltetrahydropterin.

Materials:

-

Isolated thoracic aorta from a laboratory animal (e.g., rat)

-

Krebs-Henseleit solution (physiological salt solution)

-

Phenylephrine or other vasoconstrictor

-

This compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Carefully dissect the thoracic aorta and cut it into rings of 2-3 mm in width.

-

Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate under a resting tension for at least 60 minutes.

-

Pre-constriction: Induce a submaximal contraction of the aortic rings using a vasoconstrictor like phenylephrine.

-

Dose-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of 6-Methyltetrahydropterin to the organ bath.

-

Data Recording: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-constriction induced by phenylephrine.

Analysis of Pterins in Biological Samples by HPLC

This protocol outlines a method for the quantification of 6-Methyltetrahydropterin and other pterins in cellular or tissue extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell or tissue extracts

-

Perchloric acid or other protein precipitation agent

-

HPLC system with a fluorescence or electrochemical detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., aqueous buffer with an organic modifier)

-

Pterin standards (including 6-Methyltetrahydropterin)

Procedure:

-

Sample Extraction: Homogenize the biological sample in an acidic solution (e.g., perchloric acid) to extract the pterins and precipitate proteins.

-

Centrifugation: Centrifuge the homogenate and collect the supernatant.

-

HPLC Analysis: Inject the supernatant onto the HPLC system.

-

Separation: Separate the different pterin species on the C18 column using an appropriate mobile phase.

-

Detection: Detect the eluted pterins using a fluorescence or electrochemical detector.

-

Quantification: Quantify the concentration of 6-Methyltetrahydropterin by comparing its peak area to that of a known standard.

Signaling Pathways and Experimental Workflows

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelial potentiation of relaxation response to beta adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

The Dawn of a Molecule: A Technical History of Synthetic Pterin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterins, a class of heterocyclic compounds built upon a pteridine (B1203161) ring system, are ubiquitous in the biological world, playing roles as varied as pigmentation in butterfly wings to essential enzymatic cofactors in cellular metabolism.[1][2] The journey from observing these natural pigments to designing synthetic analogs has led to one of the most significant breakthroughs in modern medicine: the development of antifolate chemotherapy. This technical guide delves into the discovery and history of synthetic pterin (B48896) analogs, charting the course from initial isolation to the rational design of potent therapeutic agents. We will explore the core biochemistry, detail the pivotal experimental protocols, and present the quantitative data that underpins this critical class of drugs.

From Butterfly Wings to the Lab Bench: The Discovery of Pterins

The story of pterins begins not in a sterile laboratory, but in the vibrant world of entomology. In 1889, Sir Frederick Gowland Hopkins, a pioneer in biochemistry, isolated yellow pigments from the wings of the common brimstone butterfly.[1] He named the substance "pterin," derived from the Greek word pteron, meaning wing.[1][2] For decades, the precise chemical structure of these compounds remained elusive due to their unusual properties, including poor solubility in common organic solvents and incomplete combustion during elemental analysis.[1]

It wasn't until 1940 that Robert Purrman successfully elucidated the structures of the first pterins: xanthopterin, isoxanthopterin, and leucopterin.[1] This breakthrough revealed that pterins are based on a pteridine core, a bicyclic heterocycle composed of fused pyrazine (B50134) and pyrimidine (B1678525) rings, characteristically featuring an amino group at position 2 and a carbonyl group at position 4.[1][2][3] This discovery laid the chemical foundation for understanding their biological significance and, ultimately, for the synthesis of therapeutic analogs.

The Antifolate Revolution: Aminopterin (B17811) and Methotrexate (B535133)

The crucial link between pterins and cellular proliferation was established through the study of folic acid (vitamin B9), a pterin derivative essential for the synthesis of nucleic acids and certain amino acids.[1][2] Researchers hypothesized that blocking the action of folic acid could halt the growth of rapidly dividing cells, such as those found in cancer. This led to the era of antifolates—synthetic pterin analogs designed to interfere with folate metabolism.

Aminopterin: The First Clinical Success